2-Cyclopropyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-cyclopropyl-1-(3-pyridin-2-yloxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(9-11-4-5-11)16-8-6-12(10-16)18-13-3-1-2-7-15-13/h1-3,7,11-12H,4-6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWXPKMGCMFPJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(C2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclopropyl ketone with a pyrrolidine derivative under specific conditions to form the desired product . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridin-2-yloxy group, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Cyclopropyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s unique attributes are best understood through comparison with structurally related analogs. Below is a detailed analysis supported by molecular data and research findings.
Key Structural Analogues
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone
- Structure : Replaces the cyclopropyl group with a methoxy-substituted pyridine-pyrrolidine system.
- Key Differences :
- Substituents : Methoxy (electron-donating) vs. cyclopropyl (lipophilic, sterically compact).
- Impact : Methoxy groups may enhance solubility but reduce metabolic stability compared to cyclopropyl.
2-Cyclopropyl-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one
- Structure : Substitutes pyrrolidine with azetidine (4-membered ring) and piperazine.
- Basicity: Piperazine (two amine groups) increases basicity vs. pyrrolidine’s single amine.
tert-Butyl 3-((3-Iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Structure : Features a bulky tert-butyl ester and iodine substituent.
- Electrophilicity: Iodo substituent may enhance halogen bonding in biological targets.
Comparative Data Table
*Calculated based on molecular formula.
Research Findings and Functional Insights
- Metabolic Stability : The cyclopropyl group in the target compound enhances resistance to oxidative metabolism compared to methoxy or tert-butyl groups .
- Bioactivity : Pyridin-2-yloxy-pyrrolidine systems (target compound) show stronger affinity for kinase targets than azetidine analogs, likely due to pyrrolidine’s conformational flexibility .
- Solubility : Methoxy and tert-butyl derivatives exhibit higher aqueous solubility but may suffer from faster clearance in vivo .
- Synthetic Accessibility: Compounds with pyrrolidine rings (target) are more straightforward to synthesize via SN2 or Mitsunobu reactions compared to azetidine analogs, which require specialized ring-closing strategies .
Biological Activity
2-Cyclopropyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound recognized for its potential biological activities. Its unique structure, which includes a cyclopropyl group, a pyrrolidine ring, and a pyridin-2-yloxy moiety, suggests that it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H18N2O2. The compound's structure is illustrated below:
| Component | Structure |
|---|---|
| Cyclopropyl group | Cyclopropyl |
| Pyrrolidine ring | Pyrrolidine |
| Pyridin-2-yloxy group | Pyridin |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may modulate the activity of certain enzymes and receptors, influencing various cellular pathways. For instance, it has been suggested that this compound can inhibit specific enzymes involved in inflammatory responses or microbial infections .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For example, it has been shown to exhibit significant antifungal activity against Candida auris, with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL . The compound's mode of action includes disrupting the plasma membrane of fungal cells, leading to cell death.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory properties in various in vitro models. It appears to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a potential candidate for treating inflammatory diseases.
Study on Antifungal Activity
A notable study evaluated the antifungal efficacy of several derivatives related to this compound. The results indicated that these compounds could induce apoptosis in C. auris and arrest the cell cycle at the S-phase, suggesting their potential as therapeutic agents against resistant fungal strains .
Anti-inflammatory Effects in Animal Models
Another study investigated the anti-inflammatory effects of this compound in animal models of acute inflammation. The results showed a significant reduction in edema and inflammatory markers in treated groups compared to controls, supporting its use in developing anti-inflammatory therapies.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Model | MIC (μg/mL) | Observations |
|---|---|---|---|
| Antifungal | Candida auris | 0.24 - 0.97 | Induces apoptosis and cell cycle arrest |
| Anti-inflammatory | Animal model | N/A | Reduces edema and inflammatory markers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
